molecular formula C15H9N3O4 B5727885 2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile

2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile

Cat. No.: B5727885
M. Wt: 295.25 g/mol
InChI Key: DPMXWISTWTZGSR-UHFFFAOYSA-N
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Description

2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile is an organic compound with a complex structure that includes a furan ring, a nitrophenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile typically involves the condensation of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted derivatives.

Scientific Research Applications

2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: A compound with similar functional groups.

    Steviol glycoside: A compound with a similar structural complexity.

Uniqueness

2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c1-21-15-7-11(18(19)20)2-4-13(15)14-5-3-12(22-14)6-10(8-16)9-17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMXWISTWTZGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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